(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone
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Overview
Description
(3-Bromo-4-chlorophenyl)(cyclopropyl)methanone: is an organic compound that features a cyclopropyl group attached to a methanone moiety, which is further substituted with bromine and chlorine atoms on the phenyl ring
Mechanism of Action
Mode of Action
It is known that many bioactive aromatic compounds interact with their targets by binding with high affinity to multiple receptors .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires further experimental studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of halogen atoms and the cyclopropyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various applications .
Comparison with Similar Compounds
- (3-Chlorophenyl)(cyclopropyl)methanone
- (4-Bromophenyl)(cyclopropyl)methanone
- (3-Bromo-4-chlorophenyl)(methyl)methanone
Uniqueness: (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the cyclopropyl group. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLRCNRAPNWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682187 |
Source
|
Record name | (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-94-8 |
Source
|
Record name | Methanone, (3-bromo-4-chlorophenyl)cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-4-chlorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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